N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-15(22-20-11)19-14(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLTZMMWKTBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Thioether Formation: The final step involves the formation of the thioether linkage between the isoxazole and pyrimidine rings. This can be achieved through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structure is distinguished by its isoxazole-pyrimidine-thioacetamide architecture. Key comparisons with similar compounds include:
Key Observations :
- The target compound uniquely combines isoxazole and pyrimidine rings, which may enhance π-π stacking interactions compared to triazinoindole or benzoxazole cores in analogs .
- The thioether bridge in all compounds confers flexibility and sulfur-mediated hydrogen bonding, but steric effects vary with substituent size (e.g., phenylpyrimidine vs. triazinoindole) .
Pharmacological and Bioavailability Profiles
While direct data on the target compound’s bioavailability is unavailable, insights can be drawn from analogs:
- Triazinoindole derivatives () may exhibit reduced solubility due to planar aromatic systems, whereas the target’s pyrimidine-isoxazole combination could improve aqueous solubility .
- Benzoxazole-containing Compound 13c () showed predictive oral bioavailability in radar chart models (Table 9), suggesting that bulkier substituents (e.g., phenylpyrimidine) might alter absorption kinetics .
- Brominated analogs (e.g., Compound 26) may face metabolic stability issues due to halogenated aryl groups, whereas the target’s non-halogenated structure could enhance metabolic clearance .
Biological Activity
N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide, with the CAS number 1203372-33-1, is a synthetic compound characterized by its unique structural features, including an isoxazole ring and a pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The structure includes:
- Isoxazole Ring : Known for various biological activities.
- Pyrimidine Ring : Often associated with nucleic acid interactions.
- Thioether Linkage : May influence binding affinity and specificity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O2S |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1203372-33-1 |
The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets such as enzymes, receptors, or nucleic acids. Compounds with similar structures have been shown to modulate enzyme activity and influence signaling pathways, suggesting potential applications in treating diseases like cancer and diabetes.
Anti-inflammatory Properties
The compound's thioether linkage may contribute to anti-inflammatory activity. Compounds featuring similar scaffolds have been evaluated for their effects on inflammatory markers in vivo. For example, some pyrimidine derivatives have demonstrated the ability to reduce carrageenan-induced paw edema in animal models, indicating potential therapeutic efficacy against inflammation.
Protein Tyrosine Phosphatase Inhibition
Inhibitors targeting Protein Tyrosine Phosphatase (PTP1B) are of particular interest due to their implications in diabetes management. Although direct studies on this specific compound are not available, related compounds have shown inhibitory effects on PTP1B, suggesting a possible pathway for this compound to exert similar effects.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives based on similar structures and evaluated their biological activities. The most potent derivative showed an IC50 value of 4.48 µM against PTP1B, highlighting the potential for further exploration of related compounds .
- Inflammation Studies : In a study examining anti-inflammatory agents, compounds structurally related to this compound were tested for their ability to inhibit pro-inflammatory cytokines. Results indicated significant reductions in inflammatory responses .
- Molecular Docking Studies : Computational docking studies have been employed to predict the binding interactions between similar compounds and their target proteins. These studies provide insights into the binding affinities and potential efficacy of new drug candidates .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-methylisoxazol-5-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide?
The synthesis typically involves multi-step reactions starting with coupling of the isoxazole and pyrimidine-thioacetamide precursors. Key steps include:
- Thioether formation : Reaction of 6-phenylpyrimidin-4-yl thiol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in DMF) .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3-methylisoxazole moiety. Reaction monitoring via TLC or HPLC ensures intermediate purity . Critical parameters include temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants.
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether formation | Et₃N, DMF, 70°C | 75–85 | ≥95% |
| Amide coupling | EDC/HOBt, DCM, RT | 60–70 | ≥90% |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methylisoxazole protons at δ 2.3–2.5 ppm, pyrimidine aromatic protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₅N₃O₂S: 342.09) .
- Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm stoichiometry.
Q. What in vitro assays are recommended for preliminary biological activity screening?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay) due to pyrimidine’s role in ATP-binding pockets .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and stability : PBS/DMSO solubility tests and microsomal stability assays to assess pharmacokinetic viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the phenyl group with chlorophenyl) to isolate pharmacophore contributions .
- Computational docking : Use molecular dynamics simulations to predict binding affinity differences caused by minor structural variations .
Q. What strategies enhance the compound’s metabolic stability without compromising activity?
- Functional group modulation : Replace labile methylisoxazole with fluorinated analogs to reduce CYP450-mediated oxidation .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to improve bioavailability .
- In silico ADMET prediction : Tools like SwissADME to prioritize derivatives with optimal logP (2–4) and low CYP inhibition .
Q. How can Design of Experiments (DoE) optimize reaction yields for scaled synthesis?
Apply fractional factorial design to test variables:
- Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading.
- Response surface methodology (RSM) : Maximize yield while minimizing impurity formation . Table 2 : Example DoE Results for Amide Coupling Step
| Temperature (°C) | Solvent | Catalyst (%) | Yield (%) |
|---|---|---|---|
| 25 | DMF | 1.0 | 65 |
| 40 | THF | 1.5 | 72 |
| 60 | DCM | 2.0 | 68 |
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Identify binding poses in kinase active sites (e.g., EGFR tyrosine kinase) .
- Quantum mechanical/molecular mechanical (QM/MM) : Model electron transfer in enzyme-substrate complexes .
- Pharmacophore mapping : Align structural features with known inhibitors (e.g., pyrimidine-thioacetamide scaffolds in JAK2 inhibitors) .
Methodological Considerations
Q. How to address low reproducibility in biological assays for this compound?
- Batch-to-batch variability : Ensure synthetic consistency via NMR and HPLC for each batch .
- Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell line authenticity .
Q. What advanced techniques elucidate dynamic structural behavior in solution?
- ROESY NMR : Detect intramolecular interactions (e.g., isoxazole-pyrimidine spatial proximity) .
- Time-resolved fluorescence : Study conformational changes upon binding to serum albumin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
